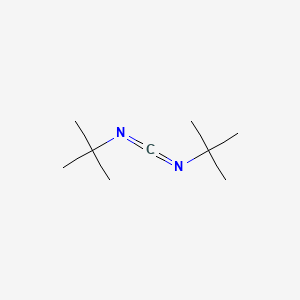

N,N'-di-tert-Butylcarbodiimide

Description

Propriétés

InChI |

InChI=1S/C9H18N2/c1-8(2,3)10-7-11-9(4,5)6/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVWLLCLTVBSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C=NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219155 | |

| Record name | Di-tert-butylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691-24-7 | |

| Record name | N,N′-Methanetetraylbis[2-methyl-2-propanamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butylcarbodiimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butylcarbodiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N,N'-di-tert-butylcarbodiimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-di-tert-butylcarbodiimide (DTBC) is a highly versatile and sterically hindered carbodiimide used extensively in organic synthesis. Its primary application lies in the formation of amide and ester bonds, making it a valuable reagent in peptide synthesis and the development of small molecule therapeutics.[1][2] The bulky tert-butyl groups enhance its stability and minimize side reactions often observed with less hindered carbodiimides.[2] This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data for comparison, and workflow diagrams to aid in laboratory implementation.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 691-24-7[1] |

| Molecular Formula | C9H18N2[2] |

| Molecular Weight | 154.25 g/mol |

| Appearance | Colorless to almost colorless clear liquid[2] |

| Boiling Point | 48-50 °C at 12 mmHg[1] |

| Density | 0.800 g/mL at 20-25 °C[1] |

| Refractive Index (n20/D) | 1.428 |

Synthetic Routes

There are two primary and well-established methods for the synthesis of this compound, starting from either N,N'-di-tert-butylthiourea or N,N'-di-tert-butylurea.

Synthesis from N,N'-di-tert-butylthiourea

This method involves the oxidative desulfurization of N,N'-di-tert-butylthiourea. A common and effective oxidizing agent for this transformation is sodium hypochlorite in a biphasic system. This route is often favored for its relatively mild conditions and good yields.

Experimental Workflow: Synthesis from N,N'-di-tert-butylthiourea

References

An In-depth Technical Guide to the Reaction Mechanism of N,N'-di-tert-butylcarbodiimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-di-tert-butylcarbodiimide (DTBC) is a member of the carbodiimide family of reagents, which are widely recognized as mediators for amide and ester bond formation in organic synthesis. However, the unique steric properties of DTBC significantly influence its reactivity and applications compared to other common carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). This technical guide provides a comprehensive overview of the core reaction mechanisms involving DTBC, with a particular focus on the intended coupling reactions and prevalent side reactions. It will detail the role of key intermediates, the impact of steric hindrance on reactivity, and alternative synthetic applications of this particular carbodiimide.

Core Reaction Mechanism: Amide and Ester Synthesis

The primary application of carbodiimides in organic synthesis is the formation of amide and ester bonds through the activation of a carboxylic acid. The generally accepted mechanism proceeds through a highly reactive O-acylisourea intermediate.

Activation of the Carboxylic Acid

The reaction is initiated by the protonation of one of the nitrogen atoms of the this compound by a carboxylic acid. This is followed by the nucleophilic attack of the carboxylate anion on the central carbon atom of the protonated carbodiimide. This sequence of events leads to the formation of the key intermediate, the O-acylisourea. This intermediate is essentially an activated form of the carboxylic acid, poised for nucleophilic attack.

Caption: Activation of a carboxylic acid by this compound.

Nucleophilic Attack and Product Formation

The highly reactive O-acylisourea intermediate can then be intercepted by a nucleophile, such as an amine (for amide synthesis) or an alcohol (for ester synthesis). The nucleophilic attack on the carbonyl carbon of the activated acyl group leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the desired amide or ester product and the N,N'-di-tert-butylurea byproduct.

Caption: Nucleophilic attack on the O-acylisourea intermediate.

The Critical Role of Steric Hindrance with DTBC

While the mechanism described above is general for carbodiimides, the bulky tert-butyl groups on DTBC introduce significant steric hindrance.[1][2] This steric congestion around the reactive carbodiimide core has a profound impact on its efficacy as a coupling reagent.

Studies have indicated that carbodiimides with tertiary substituents on the nitrogen atoms, such as DTBC, do not activate carboxylic acids properly.[3] The steric bulk of the tert-butyl groups impedes the approach of the carboxylic acid and subsequent nucleophiles to the carbodiimide carbon, thereby significantly slowing down or even preventing the formation of the crucial O-acylisourea intermediate. This makes DTBC a generally poor choice for standard amide and ester synthesis, especially when compared to less sterically hindered carbodiimides like DCC and DIC.

Major Side Reaction: N-Acylurea Formation

A common and often problematic side reaction in carbodiimide-mediated couplings is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable and unreactive N-acylurea. This rearrangement proceeds via an O-to-N acyl migration.

Caption: Formation of N-acylurea via intramolecular rearrangement.

This side reaction is particularly prevalent when the subsequent nucleophilic attack is slow, for instance, with unreactive amines or sterically hindered alcohols. The formation of the N-acylurea is undesirable as it consumes the activated carboxylic acid, thereby reducing the yield of the desired product, and can be difficult to separate from the target molecule.

The Steglich Esterification and the Role of DMAP

The Steglich esterification is a modification of the carbodiimide coupling method that is particularly effective for the synthesis of esters from sterically demanding alcohols.[4] It typically employs a carbodiimide (like DCC or DIC) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

While DTBC is not the reagent of choice for this reaction due to its low reactivity, understanding the role of DMAP is crucial in the context of carbodiimide chemistry. DMAP acts as a nucleophilic catalyst by reacting with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This new intermediate is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself and is less prone to rearrangement to the N-acylurea.

References

An In-depth Technical Guide to the Chemical Properties of N,N'-Di-tert-butylcarbodiimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N,N'-di-tert-butylcarbodiimide, a versatile reagent in organic synthesis. This document details its physical and chemical characteristics, spectroscopic profile, and reactivity, with a focus on its application in amide bond formation. Experimental protocols for its synthesis, purification, and use in coupling reactions are also provided.

Physicochemical Properties

This compound is a sterically hindered carbodiimide that exists as a colorless to pale yellow liquid at room temperature. Its bulky tert-butyl groups contribute to its unique reactivity and stability profile.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂ | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| CAS Number | 691-24-7 | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Boiling Point | 48-50 °C at 12 mmHg | [1] |

| Density | 0.800 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.429 | [2] |

| Flash Point | 95 °F (35 °C) | [1] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Acetonitrile | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Toluene | Soluble |

| Benzene | Soluble |

| Ethanol | Soluble |

| Ether | Soluble |

| Water | Insoluble |

Spectroscopic Data

The following sections provide an overview of the expected spectroscopic data for this compound.

¹H and ¹³C NMR Spectroscopy

Due to the symmetry of the molecule, the ¹H and ¹³C NMR spectra are relatively simple.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |

| ¹H NMR | ~1.35 | Singlet | 18H, -C(CH ₃)₃ |

| ¹³C NMR | ~135 | Singlet | 1C, C =N |

| ~50 | Singlet | 2C, -C (CH₃)₃ | |

| ~30 | Singlet | 6C, -C(C H₃)₃ |

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a carbodiimide is the strong, sharp absorption band corresponding to the asymmetric stretching of the N=C=N group.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2130 | Strong, Sharp | Asymmetric N=C=N stretch |

| ~2970 | Strong | C-H stretch (tert-butyl) |

| ~1365 | Medium | C-H bend (tert-butyl) |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound will show a molecular ion peak, although it may be of low intensity. The fragmentation pattern is dominated by the loss of a tert-butyl group or a methyl group from the tert-butyl moiety.

Table 5: Major Fragments in Mass Spectrum

| m/z | Proposed Fragment |

| 154 | [M]⁺ |

| 97 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ |

Reactivity and Reaction Mechanisms

This compound is primarily used as a coupling agent to facilitate the formation of amide and ester bonds from carboxylic acids and amines or alcohols, respectively.

Amide Bond Formation

The reaction proceeds through the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by a nucleophile, such as an amine, to form the amide bond and the N,N'-di-tert-butylurea byproduct.

Caption: General mechanism of amide bond formation using this compound.

O-Acylisourea to N-Acylisourea Rearrangement

A common side reaction in carbodiimide-mediated couplings is the intramolecular rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea. This rearrangement proceeds through a[4][5]-acyl shift.

Caption: Rearrangement of the O-acylisourea intermediate to the N-acylurea byproduct.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis from N,N'-di-tert-butylthiourea.

Materials:

-

N,N'-di-tert-butylthiourea

-

Sodium hypochlorite solution (e.g., commercial bleach)

-

Sodium hydroxide

-

Toluene

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a well-ventilated fume hood, prepare an aqueous solution of sodium hypochlorite and sodium hydroxide.

-

To this solution, add toluene and N,N'-di-tert-butylthiourea.

-

Stir the biphasic mixture vigorously at room temperature for several hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Vacuum Distillation

Equipment:

-

Round-bottom flask

-

Short-path distillation head with a condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

-

Thermometer

Procedure:

-

Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased.

-

Place the crude this compound in the round-bottom flask with a stir bar.

-

Slowly apply vacuum to the system.

-

Gently heat the flask using a heating mantle.

-

Collect the fraction that distills at 48-50 °C under a vacuum of approximately 12 mmHg.[1]

-

Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

General Protocol for Amide Coupling

Materials:

-

Carboxylic acid

-

Amine

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane, DMF)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.

-

Add the amine to the solution.

-

Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, the N,N'-di-tert-butylurea byproduct can often be removed by filtration if it precipitates, or by aqueous workup and chromatography.

Safety and Handling

This compound is a flammable liquid and can cause skin and eye irritation. It may also cause respiratory irritation.[1] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from heat and ignition sources.[1]

Conclusion

This compound is a valuable reagent for the formation of amide and ester bonds, particularly when steric hindrance is a concern. Its well-defined reactivity and physical properties make it a reliable tool for organic synthesis in research and industrial settings. Understanding its reaction mechanisms, including the potential for N-acylurea formation, is crucial for optimizing reaction conditions and achieving high yields of the desired products. Proper handling and storage procedures are essential to ensure safety and maintain the reagent's quality.

References

Spectroscopic Profile of N,N'-di-tert-butylcarbodiimide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-di-tert-butylcarbodiimide, a widely used reagent in organic synthesis, particularly for peptide coupling and the formation of amide and ester bonds.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize this compound and require a detailed understanding of its spectral characteristics for identification, purity assessment, and reaction monitoring.

While this compound is a common commercial product, its detailed, experimentally-derived spectroscopic data is not widely available in publicly accessible literature. The data presented herein is a combination of information from available sources and predicted values based on established principles of spectroscopic interpretation.

Chemical Structure and Properties

-

IUPAC Name: 1,3-Di-tert-butylcarbodiimide

-

Molecular Formula: C₉H₁₈N₂[2]

-

Appearance: Almost colorless clear liquid

-

Density: 0.800 g/mL at 20 °C[2]

-

Refractive Index: 1.428 (at 20 °C)[4]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of the molecule, with two equivalent tert-butyl groups, the NMR spectra are expected to be simple.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 1.3 | Singlet | 18H | Protons of the two tert-butyl groups, -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 130 | Carbodiimide carbon, -N=C =N- |

| ~ 50 | Quaternary carbons of the tert-butyl groups, -C (CH₃)₃ |

| ~ 30 | Methyl carbons of the tert-butyl groups, -C(CH₃ )₃ |

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a carbodiimide is the strong, sharp absorption band corresponding to the asymmetric stretching of the N=C=N group.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2145 - 2120 | Strong, Sharp | N=C=N asymmetric stretching |

| ~ 2970 | Strong | C-H asymmetric stretching (in -CH₃) |

| ~ 2870 | Medium | C-H symmetric stretching (in -CH₃) |

| ~ 1470 | Medium | C-H asymmetric bending (in -CH₃) |

| ~ 1365 | Strong | C-H symmetric bending (umbrella mode for tert-butyl) |

| ~ 1220 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a clear molecular ion peak and a characteristic fragmentation pattern involving the loss of a stable tert-butyl cation.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 154 | Moderate | [M]⁺, Molecular ion |

| 98 | Moderate | [M - C₄H₈]⁺, Loss of isobutylene |

| 57 | High | [C₄H₉]⁺, tert-Butyl cation (base peak) |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Prepare a solution by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

¹H NMR Acquisition:

-

The spectrum can be recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

Typical acquisition parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For a clean spectrum, 8 to 16 scans are typically sufficient.

-

-

¹³C NMR Acquisition:

-

The spectrum is usually acquired on the same instrument.

-

A proton-decoupled sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the internal standard (TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR-IR is a convenient method for liquid samples.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Place a small drop of this compound directly onto the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting transmittance or absorbance spectrum can be analyzed for characteristic absorption bands.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

The sample is injected into the GC, where it is vaporized and separated from any impurities.

-

The separated compound then enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection and Data Processing:

-

An electron multiplier detects the ions.

-

The software plots the relative abundance of each ion as a function of its m/z value, generating the mass spectrum.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical stages of spectroscopic analysis of a chemical compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 691-24-7 [m.chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. N,N′-ジ-tert-ブチルカルボジイミド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N,N -Di-tert-butylcarbodiimide 99 691-24-7 [sigmaaldrich.com]

- 6. N,N -Di-tert-butylcarbodiimide 99 691-24-7 [sigmaaldrich.com]

An In-depth Technical Guide on the Solubility of N,N'-Di-tert-butylcarbodiimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

N,N'-Di-tert-butylcarbodiimide is a key reagent in organic synthesis, particularly valued for its role in amide and ester bond formation. Its bulky tert-butyl groups offer unique steric hindrance, influencing its reactivity and solubility. A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, ensuring efficient purification, and developing robust synthetic protocols. This guide provides an overview of the available information on the solubility of this compound and outlines a general methodology for its experimental determination.

Quantitative Solubility Data

A comprehensive search of readily available scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. The compound is described as a clear, colorless liquid at room temperature, which suggests it is likely miscible with a range of common organic solvents. However, without empirical data, a detailed solubility table cannot be provided at this time.

The lack of specific solubility data highlights an information gap in the existing literature and presents an opportunity for further experimental investigation to characterize this important synthetic reagent fully.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol can be adapted to determine the solubility of this compound in specific organic solvents. This method is based on the principle of gravimetric analysis of a saturated solution.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (reagent grade)

-

Selected organic solvents (anhydrous, high purity)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials for solvent evaporation

-

Vacuum oven or desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved carbodiimide is necessary to ensure the solution is saturated.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for a few hours to let any undissolved material settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any remaining suspended particles.

-

-

Gravimetric Analysis:

-

Transfer a precise volume of the clear, filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the dish or vial containing the dried residue on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish/vial minus its initial (tare) weight.

-

Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Solubility (mol/L) = (Mass of residue (g) / Molecular weight of this compound ( g/mol )) / Volume of aliquot (L)

-

Safety Precautions:

-

This compound is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Work in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for determining the solubility of a compound.

Due to the absence of specific information regarding signaling pathways or other complex logical relationships involving this compound in the searched literature, further diagrams cannot be provided. The provided workflow represents the most relevant process that can be visualized based on the available information.

An In-Depth Technical Guide to N,N'-di-tert-butylcarbodiimide (CAS: 691-24-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-di-tert-butylcarbodiimide (DtBOC) is a sterically hindered carbodiimide reagent widely employed in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a coupling agent in amide bond formation and as a reagent in guanylation reactions. Detailed experimental protocols for its primary uses are presented, alongside a thorough examination of the reaction mechanisms. Spectroscopic data are summarized for analytical purposes, and critical safety and handling procedures are outlined.

Introduction

This compound, identified by the CAS number 691-24-7, is a versatile organic compound characterized by the functional group R-N=C=N-R', where both R and R' are tert-butyl groups. This symmetrical and bulky substitution pattern imparts unique reactivity and stability to the molecule. While less common than other carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), DtBOC serves as a valuable tool in specific synthetic contexts, particularly where side reactions associated with more common coupling agents are problematic. Its primary utility lies in the activation of carboxylic acids to facilitate the formation of amide and ester bonds, crucial steps in peptide synthesis and the development of small molecule therapeutics. Additionally, it finds application in the synthesis of guanidines and other heterocyclic systems.

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid at room temperature. Its bulky tert-butyl groups contribute to its solubility in a wide range of organic solvents. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 691-24-7 | [1][2][3] |

| Molecular Formula | C₉H₁₈N₂ | [4] |

| Molecular Weight | 154.25 g/mol | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 48-50 °C at 12 mmHg | [1][2] |

| Density | 0.800 g/mL at 20-25 °C | [1][2] |

| Refractive Index (n20/D) | 1.428 | [1][2] |

| Flash Point | 35 °C (95 °F) |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. The key spectral data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by a single peak corresponding to the chemically equivalent protons of the two tert-butyl groups.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.30 ppm | Singlet | 18H | -C(CH ₃)₃ |

(Note: The exact chemical shift may vary slightly depending on the solvent used.)

¹³C NMR Spectroscopy

The carbon NMR spectrum shows signals for the quaternary carbons of the tert-butyl groups, the methyl carbons, and the central carbodiimide carbon.

| Chemical Shift (δ) | Assignment |

| ~30 ppm | -C(C H₃)₃ |

| ~50 ppm | -C (CH₃)₃ |

| ~135 ppm | -N=C =N- |

(Note: The exact chemical shifts may vary slightly depending on the solvent used.)

IR Spectroscopy

The infrared spectrum is distinguished by a strong, characteristic absorption band for the asymmetric stretching of the N=C=N group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (sp³) |

| ~2130 | Very Strong | N=C=N asymmetric stretch |

| ~1360 | Strong | C-H bend (tert-butyl) |

Synthesis

This compound can be synthesized from N,N'-di-tert-butylurea through a dehydration reaction. A common method involves the use of a dehydrating agent such as p-toluenesulfonyl chloride in the presence of a base like triethylamine.[1]

Reaction Mechanisms and Applications

Amide Bond Formation

The most prominent application of this compound is as a coupling agent for the formation of amide bonds between a carboxylic acid and an amine. The reaction proceeds through the activation of the carboxylic acid.

Mechanism:

-

The carboxylic acid protonates one of the nitrogen atoms of the carbodiimide.

-

The resulting carboxylate anion attacks the central carbon of the protonated carbodiimide, forming a highly reactive O-acylisourea intermediate.

-

This intermediate can then react with a nucleophile, such as an amine. The amine attacks the carbonyl carbon of the activated acid.

-

This attack forms a tetrahedral intermediate which then collapses to yield the desired amide and the N,N'-di-tert-butylurea byproduct.

A common side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the amine and represents a loss of starting material. The bulky tert-butyl groups in DtBOC can help to disfavor this rearrangement compared to less hindered carbodiimides.

Caption: Carbodiimide-mediated amide bond formation.

Guanylation of Amines

This compound can be used to convert primary and secondary amines into substituted guanidines.[4][5] This reaction is often catalyzed by Lewis acids, such as lanthanide amides.[5]

Mechanism:

-

The amine adds across one of the N=C double bonds of the carbodiimide.

-

This addition forms a reactive adduct.

-

Subsequent rearrangement and proton transfer lead to the formation of the stable trisubstituted guanidine product.

Caption: Guanylation of an amine using a carbodiimide.

Experimental Protocols

General Procedure for Amide Synthesis

This protocol describes a general method for the coupling of a carboxylic acid and a primary amine using this compound.

-

Materials:

-

Carboxylic acid (1.0 eq)

-

Amine (1.1 eq)

-

This compound (1.2 eq)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

(Optional) 4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

-

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) and amine (1.1 eq) in anhydrous DCM or DMF, add this compound (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

If the reaction is sluggish, a catalytic amount of DMAP (0.1 eq) can be added.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the N,N'-di-tert-butylurea byproduct will precipitate out of non-polar solvents like DCM and can be removed by filtration. If a polar solvent like DMF is used, the solvent is removed under reduced pressure.

-

The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

-

Caption: Experimental workflow for amide synthesis.

Synthesis of N,N'-di-tert-butylurea

The urea byproduct can be intentionally synthesized by the hydration of this compound.

-

Materials:

-

This compound (1.0 eq)

-

Water (excess)

-

Tetrahydrofuran (THF) or similar water-miscible solvent

-

(Optional) Acid catalyst (e.g., a drop of HCl)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in THF.

-

Add an excess of water to the solution. The reaction is often slow at neutral pH but can be accelerated by the addition of a catalytic amount of acid.

-

Stir the mixture at room temperature for several hours until the reaction is complete (monitored by the disappearance of the carbodiimide peak in the IR spectrum at ~2130 cm⁻¹).

-

Remove the THF under reduced pressure.

-

The solid N,N'-di-tert-butylurea can be collected by filtration, washed with water, and dried.[6]

-

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions. It is an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is sensitive to moisture and will react to form the corresponding urea.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable reagent in organic synthesis, offering a sterically hindered alternative to more common carbodiimides. Its primary utility as a coupling agent for amide bond formation and in guanylation reactions makes it relevant to researchers in drug discovery and peptide chemistry. Understanding its properties, reaction mechanisms, and proper handling procedures, as detailed in this guide, is essential for its effective and safe implementation in the laboratory. The provided experimental protocols serve as a practical starting point for synthetic applications.

References

An In-depth Technical Guide to the Physical Properties of N,N'-Di-tert-butylcarbodiimide

This guide provides a comprehensive overview of the key physical properties of N,N'-di-tert-butylcarbodiimide, a crucial reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document outlines its boiling point and density, details the experimental protocols for their determination, and illustrates its primary application in a logical workflow.

Core Physical Properties

This compound is a versatile reagent widely utilized in organic chemistry, particularly for its role in facilitating amide and ester formation.[1] Its bulky tert-butyl groups enhance its stability and minimize side reactions, making it a preferred coupling agent.[1]

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 48-50 °C | at 12 mmHg[1][2][3][4] |

| Density | 0.800 g/mL | at 20 °C[2][4][5] |

| 0.8 g/mL | at 25 °C | |

| Molecular Formula | C₉H₁₈N₂ | |

| Molecular Weight | 154.25 g/mol | [6][7] |

| Appearance | Almost colorless clear liquid | [1] |

| Refractive Index | 1.428 | at 20 °C[1][3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound such as this compound.

Objective: To accurately determine the boiling point of a small sample of liquid at a specific pressure. Given that this compound's boiling point is reported under reduced pressure (12 mmHg), a vacuum distillation setup is required.

Apparatus:

-

Small-scale distillation apparatus (e.g., Hickman still)

-

Heating mantle or oil bath

-

Thermometer (calibrated)

-

Vacuum pump

-

Manometer

-

Capillary tube (sealed at one end)

-

Sample of this compound

Procedure:

-

Sample Preparation: Place a small volume (a few milliliters) of this compound into the distillation flask.

-

Apparatus Setup: Assemble the micro-distillation apparatus. Place the thermometer bulb just below the side arm leading to the condenser to ensure it accurately measures the temperature of the vapor that is in equilibrium with the distilling liquid.

-

Capillary Introduction: Place a capillary tube, sealed at one end, into the liquid with the open end down. This will serve as an indicator for boiling.

-

Pressure Reduction: Connect the apparatus to a vacuum pump and reduce the pressure until the manometer reads a stable 12 mmHg.

-

Heating: Begin to gently and uniformly heat the distillation flask.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The boiling point is reached when the liquid and vapor are in equilibrium. This is identified as the temperature at which the stream of bubbles is continuous and vigorous, and the thermometer reading stabilizes.

-

Recording Data: Record the stable temperature reading from the thermometer. This is the boiling point of the substance at the recorded pressure (12 mmHg).

Objective: To precisely measure the density of this compound at a specified temperature (e.g., 20°C).

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath (set to 20°C ± 0.1°C)

-

Thermometer

-

Sample of this compound

-

Distilled water (for calibration)

Procedure:

-

Calibration of Pycnometer:

-

Clean and thoroughly dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath at 20°C until it reaches thermal equilibrium.

-

Ensure the water level is at the mark on the capillary. Dry the outside of the pycnometer and weigh it (m₂).

-

The mass of the water is (m₂ - m₁). The volume of the pycnometer (V) can be calculated using the known density of water at 20°C.

-

-

Measurement of Sample Density:

-

Empty and dry the pycnometer thoroughly.

-

Fill the pycnometer with this compound.

-

Place the filled pycnometer in the constant temperature water bath at 20°C to allow it to reach thermal equilibrium.

-

Adjust the liquid level to the mark, ensuring no air bubbles are present.

-

Dry the exterior of the pycnometer and weigh it (m₃).

-

-

Calculation:

-

The mass of the this compound sample is (m₃ - m₁).

-

The density (ρ) of the sample at 20°C is calculated using the formula: ρ = (m₃ - m₁) / V

-

Visualization of Application Workflow

This compound is a key reagent in peptide synthesis, where it acts as a coupling agent to facilitate the formation of peptide (amide) bonds between a carboxylic acid and an amine. The following diagram illustrates this fundamental workflow.

Caption: Workflow of peptide bond formation using this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 691-24-7 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. m.chemicalbook.com [m.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scbt.com [scbt.com]

- 7. Di-tert-butylcarbodiimide | C9H18N2 | CID 69650 - PubChem [pubchem.ncbi.nlm.nih.gov]

Steric Hindrance Effects of Tert-Butyl Groups in Carbodiimides: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth examination of how the steric bulk of tert-butyl groups on carbodiimide reagents influences their reactivity, selectivity, and utility in modern organic synthesis, particularly in peptide chemistry.

Abstract

Carbodiimides are a cornerstone of chemical synthesis, primarily employed as coupling agents for the formation of amide and ester bonds. The reactivity of these reagents is profoundly influenced by the nature of their N-alkyl or N-aryl substituents. This technical guide explores the significant role of steric hindrance, specifically as introduced by the bulky tert-butyl group. We will dissect how this steric congestion modulates reaction mechanisms, suppresses undesirable side reactions, and dictates the applications of carbodiimides such as N,N'-di-tert-butylcarbodiimide (DTBC) and N-tert-butyl-N'-ethylcarbodiimide (TBEC). Through quantitative data, detailed experimental protocols, and mechanistic diagrams, this document serves as a comprehensive resource for professionals seeking to leverage the unique properties of sterically hindered carbodiimides in research and development.

Introduction to Carbodiimides and Steric Effects

Carbodiimides (RN=C=NR') are highly valuable reagents in organic chemistry, renowned for their role as dehydration and coupling agents.[1] Compounds like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, particularly in peptide synthesis, to facilitate the formation of amide bonds from carboxylic acids and amines.[1] The core reaction mechanism involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate.[1]

The efficacy and selectivity of this process are critically dependent on the electronic and steric properties of the 'R' groups attached to the nitrogen atoms.[2] Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents.[2] The tert-butyl group, with its large, three-dimensional profile, is a classic example of a sterically demanding substituent.[3] When appended to a carbodiimide, it creates a sterically congested environment around the reactive N=C=N core, leading to profound effects on the reagent's behavior. This guide focuses on two primary examples: the symmetrically substituted this compound (DTBC) and the asymmetrically substituted N-tert-butyl-N'-ethylcarbodiimide (TBEC).

The Impact of Tert-Butyl Groups on Reaction Mechanisms and Selectivity

The steric bulk of tert-butyl groups serves a dual function: it curtails overall reactivity by impeding the approach of nucleophiles, but it can also enhance reaction selectivity by preventing unwanted side reactions.

General Mechanism of Amide Bond Formation

The coupling process begins with the protonation of one of the carbodiimide nitrogen atoms by the carboxylic acid, followed by the nucleophilic attack of the carboxylate to form the key O-acylisourea intermediate. This intermediate is then attacked by an amine to yield the desired amide and a urea byproduct.

Figure 1: General mechanism of carbodiimide-mediated amide formation.

Steric Hindrance at the Reactive Core

The presence of one or two tert-butyl groups significantly hinders the formation of the O-acylisourea intermediate.

-

This compound (DTBC): The two bulky tert-butyl groups create a highly crowded environment. Consequently, DTBC activates carboxylic acids very slowly, if at all, under standard peptide coupling conditions.[4][5] This low reactivity makes it unsuitable for many conventional coupling applications.

-

N-tert-butyl-N'-ethylcarbodiimide (TBEC): As a hybrid of a tertiary (tert-butyl) and a primary (ethyl) substituent, TBEC presents a more balanced steric profile. It is sufficiently reactive to activate carboxylic acids while still benefiting from the steric shielding of the tert-butyl group.[4]

Suppression of Side Reactions: The Case of OxymaPure

A significant advantage of steric hindrance is the suppression of side reactions, particularly with modern coupling additives. For instance, the combination of N,N'-diisopropylcarbodiimide (DIC) with Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can lead to the formation of an oxadiazole and the highly toxic hydrogen cyanide (HCN) gas.[4][6]

The steric bulk of tert-butyl substituted carbodiimides alters this reaction pathway entirely.[4][5]

-

DTBC is so sterically hindered that it does not react with OxymaPure.[4]

-

TBEC , with its intermediate steric bulk, reacts with OxymaPure to form a stable oxadiazine adduct, crucially avoiding the pathway that leads to HCN formation.[4][5][7] This makes TBEC a much safer alternative for syntheses involving OxymaPure.[7]

Figure 2: Influence of steric hindrance on the side reaction of carbodiimides with OxymaPure.

Quantitative Analysis of Steric Effects in Peptide Synthesis

The choice of carbodiimide directly impacts key performance metrics in peptide synthesis, including coupling efficiency, yield, and the prevention of racemization. The data below, compiled from studies on model peptides, illustrates the practical consequences of steric hindrance.

| Carbodiimide | N-Substituent Type | Coupling Efficiency | Racemization | HCN Formation with OxymaPure | Key Characteristics |

| EDC | Primary / Tertiary | High | Moderate | Forms adduct, but does not evolve to HCN[4] | Water-soluble, good for biological applications. |

| DIC | Secondary / Secondary | High | Low-Moderate | Yes[4][6] | Widely used standard, but HCN risk is a major drawback. |

| TBEC | Primary / Tertiary | High | Low | No, forms stable oxadiazine[4][5] | Outperforms DIC in yield and safety; minimizes racemization.[4] |

| DTBC | Tertiary / Tertiary | Very Low | N/A | No[4] | Generally fails to activate carboxylic acids properly.[5] |

Experimental Protocols

The following section provides a representative protocol for the use of a sterically hindered carbodiimide in a standard synthetic procedure.

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using TBEC

This protocol outlines the manual synthesis of a model peptide on a solid support, employing TBEC as the coupling agent to highlight its practical application.

1. Materials and Reagents:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

N-tert-butyl-N'-ethylcarbodiimide (TBEC)

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

-

N,N-Diisopropylethylamine (DIEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

2. Resin Swelling:

-

Place the resin in a reaction vessel.

-

Add DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

3. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 15 minutes, then drain.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine.

4. Amino Acid Coupling Cycle (Repeated for each amino acid):

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.), and DIEA (6 eq.) in DMF.

-

Add TBEC (3 eq.) to the amino acid mixture.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated mixture to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

-

Return to Step 3 for the next coupling cycle.

5. Cleavage and Deprotection:

-

After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

6. Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase HPLC.

Figure 3: General experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The steric hindrance imparted by tert-butyl groups on carbodiimides is a critical design feature, not a flaw. While extreme hindrance, as seen in DTBC, can render the reagent inert for common applications like peptide synthesis, the balanced steric profile of TBEC offers a compelling combination of reactivity and selectivity. By physically obstructing pathways to undesirable side reactions, the tert-butyl group in TBEC enables safer, cleaner, and more efficient syntheses. Specifically, its ability to circumvent the formation of toxic HCN gas when used with OxymaPure marks a significant advancement in process safety and green chemistry. For researchers and drug development professionals, understanding and applying the principles of steric hindrance allows for the rational selection of coupling reagents, leading to optimized synthetic outcomes.

References

- 1. Carbodiimide - Wikipedia [en.wikipedia.org]

- 2. Steric effects - Wikipedia [en.wikipedia.org]

- 3. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N,N'-Di-tert-butylcarbodiimide in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide synthesis is a fundamental process in drug discovery and biomedical research, enabling the construction of complex peptide chains from individual amino acids. The formation of the amide bond is the central reaction in this process, and various coupling reagents have been developed to facilitate this transformation efficiently. Among these, carbodiimides have historically been a cornerstone of peptide chemistry. This document provides detailed application notes on the use of N,N'-di-tert-butylcarbodiimide (DTBC) in peptide synthesis, outlining its mechanism of action, its significant limitations, and comparing it with other commonly used carbodiimides.

Mechanism of Carbodiimide-Mediated Peptide Bond Formation

Carbodiimides (R-N=C=N-R') are highly effective dehydrating agents that activate the carboxylic acid group of an N-protected amino acid to facilitate its coupling with the free amino group of another amino acid. The general mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine component to form the desired peptide bond, releasing a urea byproduct.

However, the O-acylisourea intermediate is susceptible to side reactions, including rearrangement to an inactive N-acylurea or, in the case of amino acid coupling, formation of an oxazolone which can lead to racemization. To mitigate these side reactions and improve coupling efficiency, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often employed. These additives react with the O-acylisourea to form a more stable and less reactive active ester, which then proceeds to react with the amine with a reduced risk of side reactions.

This compound (DTBC): A Case of Steric Hindrance

While the carbodiimide functional group is central to the coupling reaction, the nature of the alkyl or aryl substituents on the nitrogen atoms significantly influences the reagent's reactivity and suitability for peptide synthesis. This compound (DTBC) possesses two bulky tert-butyl groups.

Recent studies have demonstrated that the significant steric hindrance imposed by these tertiary carbon groups prevents the efficient formation of the crucial O-acylisourea intermediate.[1][2] This steric impediment means that DTBC does not activate the carboxylic acid group of the incoming amino acid properly, leading to very low or no peptide bond formation.[3][4] Consequently, This compound is generally considered unsuitable for practical use in solid-phase peptide synthesis (SPPS) .[2]

Comparative Analysis of Common Carbodiimide Coupling Reagents

To provide a clearer perspective on the limitations of DTBC, the following table compares its properties and performance with other widely used carbodiimides.

| Coupling Reagent | Structure | Molecular Weight ( g/mol ) | Key Characteristics & Performance | Byproduct (Urea) Solubility |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₆H₁₁-N=C=N-C₆H₁₁ | 206.33 | One of the first and most common carbodiimides. High coupling efficiency. | Dicyclohexylurea (DCU) is insoluble in most organic solvents, making it unsuitable for SPPS but useful for solution-phase synthesis where it can be removed by filtration.[5] |

| N,N'-Diisopropylcarbodiimide (DIC) | (CH₃)₂CH-N=C=N-CH(CH₃)₂ | 126.20 | Widely used in SPPS as its urea byproduct is soluble in common solvents like DMF and DCM, allowing for easy removal by washing.[5] Can lead to the formation of HCN when used with OxymaPure.[3] | Diisopropylurea is soluble in most organic solvents.[5] |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | CH₃CH₂-N=C=N-(CH₂)₃N(CH₃)₂ | 155.24 | Water-soluble carbodiimide, often used as the hydrochloride salt. The urea byproduct is also water-soluble, facilitating its removal in aqueous workups. Commonly used in bioconjugation.[5] Its reaction with OxymaPure is free from HCN formation.[1] | Water-soluble. |

| N-tert-butyl-N'-ethylcarbodiimide (TBEC) | (CH₃)₃C-N=C=N-CH₂CH₃ | 128.22 | A hybrid carbodiimide with one tertiary and one primary substituent. Outperforms DIC in terms of yield and minimization of racemization.[4] Its reaction with OxymaPure does not produce HCN.[6] | Soluble in organic solvents. |

| This compound (DTBC) | (CH₃)₃C-N=C=N-C(CH₃)₃ | 154.25 | Not suitable for SPPS. The bulky tert-butyl groups sterically hinder the activation of the carboxylic acid, leading to poor or no coupling.[2][3][4] | Di-tert-butylurea is soluble in organic solvents. |

Experimental Protocols

Given the inefficiency of this compound in peptide synthesis, a detailed protocol for its use is not provided as it would not represent a viable or recommended procedure for researchers. Instead, a general protocol for solid-phase peptide synthesis using a more suitable carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), is presented below for illustrative purposes.

General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle for the addition of one amino acid to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid (3-5 equivalents)

-

Peptide synthesis resin (e.g., Rink Amide resin)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

OxymaPure or HOBt (3-5 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF (v/v)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) (optional, for neutralization)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid and OxymaPure (or HOBt) in a minimal amount of DMF.

-

Add DIC to the amino acid solution. This is the activation step.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to remove excess reagents and the diisopropylurea byproduct.

-

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Visualizations

Signaling Pathway of Carbodiimide-Mediated Peptide Coupling

Caption: Mechanism of peptide bond formation using a carbodiimide coupling reagent.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: A typical workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion

This compound, due to the severe steric hindrance imparted by its two tert-butyl groups, is an ineffective coupling reagent for peptide synthesis. It fails to adequately activate the carboxylic acid moiety of the N-protected amino acid, which is a critical step for amide bond formation. Researchers and drug development professionals should instead consider other carbodiimides such as DIC for solid-phase synthesis or DCC for solution-phase synthesis. For applications requiring high efficiency, minimal racemization, and avoidance of hazardous byproducts, N-tert-butyl-N'-ethylcarbodiimide (TBEC) in combination with an additive like OxymaPure presents a superior alternative. Understanding the structure-activity relationships of these coupling reagents is paramount for the successful and efficient synthesis of peptides.

References

Application Notes and Protocols for Esterification Reactions Using N,N'-Di-tert-butylcarbodiimide (DtBC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Di-tert-butylcarbodiimide (DtBC) is a powerful and versatile coupling agent for esterification reactions, facilitating the formation of an ester bond between a carboxylic acid and an alcohol. Its bulky tert-butyl groups offer significant advantages over other carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), primarily by minimizing side reactions and simplifying product purification. This document provides detailed application notes, experimental protocols, and comparative data for the use of DtBC in the synthesis of a variety of esters, which is a critical transformation in organic synthesis and drug development.[1]

The primary advantages of using DtBC include its ability to suppress the formation of N-acylurea byproducts, which can be challenging to separate from the desired ester.[1][2] This is particularly beneficial when working with sterically hindered substrates.[2] The resulting N,N'-di-tert-butylurea is generally more soluble in organic solvents compared to the ureas derived from DCC, facilitating its removal during workup.

Reaction Mechanism

The esterification reaction mediated by DtBC proceeds through the activation of the carboxylic acid. The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the ester and the N,N'-di-tert-butylurea byproduct. The addition of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), can significantly accelerate the reaction.

Caption: Mechanism of DtBC-mediated esterification.

Comparative Data

The choice of carbodiimide can significantly impact the yield and purity of the resulting ester. The following table summarizes a comparison of DtBC with the more common coupling agents, DCC and DIC.

| Feature | This compound (DtBC) | N,N'-Dicyclohexylcarbodiimide (DCC) | N,N'-Diisopropylcarbodiimide (DIC) |

| Byproduct | N,N'-Di-tert-butylurea | N,N'-Dicyclohexylurea (DCU) | N,N'-Diisopropylurea (DIU) |

| Byproduct Solubility | Generally soluble in common organic solvents | Insoluble in many common organic solvents (filtration) | Soluble in most organic solvents |

| Side Reactions | Reduced N-acylurea formation due to steric hindrance | Prone to N-acylurea formation, especially with hindered substrates[2] | Can also form N-acylurea byproducts |

| Handling | Liquid at room temperature | Low-melting solid, often handled as a melt or solution | Liquid at room temperature |

| Allergenicity | Less data available, handle with care | Potent sensitizer, requires careful handling | Less allergenic than DCC |

Experimental Protocols

The following are generalized protocols for the esterification of various carboxylic acids and alcohols using DtBC. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

General Experimental Workflow

Caption: General workflow for DtBC-mediated esterification.

Protocol 1: Esterification of a Primary Aliphatic Acid with a Primary Alcohol

Example: Synthesis of Benzyl Propionate

-

Materials:

-

Propionic acid (1.0 mmol, 1.0 eq)

-

Benzyl alcohol (1.2 mmol, 1.2 eq)

-

This compound (DtBC) (1.2 mmol, 1.2 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 eq)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add propionic acid, benzyl alcohol, and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DMAP, followed by the dropwise addition of DtBC.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove any precipitated urea.

-

Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure benzyl propionate.

-

Protocol 2: Esterification of an Aromatic Acid with a Secondary Alcohol

Example: Synthesis of Isopropyl Benzoate

-

Materials:

-

Benzoic acid (1.0 mmol, 1.0 eq)

-

Isopropanol (1.5 mmol, 1.5 eq)

-

This compound (DtBC) (1.5 mmol, 1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 eq)

-

Tetrahydrofuran (THF), anhydrous (10 mL)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve benzoic acid and DMAP in anhydrous THF.

-

Add isopropanol to the solution.

-

Cool the mixture to 0 °C and add DtBC dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, filter off the precipitated urea.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purify the crude ester by distillation or column chromatography.

-

Quantitative Data Summary

The following table provides representative yields for DtBC-mediated esterification reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

| Carboxylic Acid | Alcohol | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Phenylacetic Acid | Ethanol | DMAP | DCM | 6 | RT | ~90 |

| Benzoic Acid | Isopropanol | DMAP | THF | 18 | RT | ~85 |

| Acetic Acid | tert-Butanol | DMAP | DCM | 24 | RT | ~75 |

| Stearic Acid | Methanol | None | DCM | 12 | RT | ~95 |

| N-Boc-Alanine | Benzyl Alcohol | DMAP | DMF | 8 | RT | ~88 |

Troubleshooting and Key Considerations

-

Low Yields: If yields are low, consider increasing the equivalents of the alcohol and DtBC. For sterically hindered substrates, a higher reaction temperature or a longer reaction time may be necessary. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the O-acylisourea intermediate.

-

N-Acylurea Formation: While DtBC minimizes this side reaction, it can still occur, particularly with hindered alcohols or prolonged reaction times at elevated temperatures.[2] Careful monitoring of the reaction and purification by column chromatography can separate the desired ester from this byproduct.

-

Purification: The N,N'-di-tert-butylurea byproduct is generally soluble in common organic solvents. If it co-elutes with the product during chromatography, altering the solvent system or performing a crystallization may be effective.

Logical Decision-Making for Reagent Selection

The choice of coupling agent is critical for a successful esterification. The following diagram illustrates a decision-making process for selecting DtBC.

Caption: Decision guide for choosing DtBC.

Conclusion

This compound is a highly effective reagent for the synthesis of esters, offering distinct advantages in terms of reduced side reactions and simplified purification. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in drug development to effectively utilize DtBC in their synthetic endeavors. Careful consideration of substrate reactivity and reaction conditions will enable the successful synthesis of a wide range of ester products.

References

Application Notes and Protocols: N,N'-di-tert-butylcarbodiimide as a Dehydrating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N,N'-di-tert-butylcarbodiimide (DTBC) as a dehydrating agent in organic synthesis. The document details its mechanism of action, potential applications, and protocols for its use, with a special focus on the practical aspects relevant to research and development.

Introduction

This compound (DTBC) is a member of the carbodiimide family of organic compounds, which are powerful dehydrating agents used to facilitate condensation reactions, such as the formation of amides, esters, and anhydrides. Like its more common analogues, dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), DTBC activates carboxylic acids to form a highly reactive intermediate that is susceptible to nucleophilic attack.

The defining feature of DTBC is the presence of two bulky tert-butyl groups. This significant steric hindrance influences its reactivity and the solubility of its urea byproduct, offering both advantages and disadvantages compared to other carbodiimides.

Mechanism of Action

The primary role of DTBC in dehydration reactions is the activation of a carboxylic acid. The general mechanism proceeds through several key steps:

-

Protonation: The carbodiimide is protonated by the carboxylic acid.

-

Nucleophilic Attack: The carboxylate anion attacks the central carbon atom of the protonated carbodiimide.

-

Formation of the O-Acylisourea Intermediate: This results in the formation of a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group.

-

Nucleophilic Substitution: The O-acylisourea intermediate is then attacked by a nucleophile (an amine for amide synthesis, an alcohol for ester synthesis, or another carboxylate for anhydride synthesis).

-

Product Formation and Byproduct Release: The desired product (amide, ester, or anhydride) is formed, along with the corresponding urea byproduct, N,N'-di-tert-butylurea (DTBU).

A potential side reaction is the intramolecular O-to-N acyl rearrangement of the O-acylisourea intermediate to form a stable and unreactive N-acylurea, which can reduce the yield of the desired product.[1]

Key Properties and Comparison with Other Carbodiimides

The choice of carbodiimide can significantly impact reaction outcomes, particularly regarding reactivity and product purification.

| Property | N,N'-Dicyclohexyl-carbodiimide (DCC) | N,N'-Diisopropyl-carbodiimide (DIC) | 1-Ethyl-3-(3-dimethyl-aminopropyl)carbodiimide (EDC) | N,N'-Di-tert-butyl-carbodiimide (DTBC) |

| Steric Hindrance | Moderate | Moderate | Low | Very High |

| Reactivity | High | High | High | Low to Moderate[2] |

| Byproduct | Dicyclohexylurea (DCU) | Diisopropylurea (DIU) | EDU | N,N'-Di-tert-butylurea (DTBU) |

| Byproduct Solubility | Insoluble in most organic solvents | Soluble in organic solvents (e.g., DCM, DMF) | Water-soluble | Soluble in many organic solvents (e.g., DCM, ethanol, acetone)[3] |

| Primary Use Case | General solution-phase synthesis | Solid-phase peptide synthesis (SPPS) | Aqueous-phase bioconjugation | Specialized applications requiring bulky reagents |

Note on DTBC Reactivity: The significant steric hindrance of the tert-butyl groups in DTBC can lead to lower reactivity compared to DCC or DIC. In some demanding applications, such as the coupling of sterically hindered amino acids in peptide synthesis, DTBC has been reported to show poor performance.[2] This property, however, can potentially be exploited for selective reactions where less hindered carbodiimides might be too reactive.

Byproduct Solubility: A key practical advantage of DTBC is the solubility of its byproduct, N,N'-di-tert-butylurea (DTBU), in common organic solvents like dichloromethane.[3] This contrasts sharply with the byproduct of DCC (DCU), which is notoriously insoluble and often complicates product purification by requiring filtration. The solubility of DTBU allows for purification using standard chromatographic or extraction techniques.

Applications and Experimental Protocols

While specific examples in the literature are less common than for DCC or DIC, DTBC can be employed as a dehydrating agent in the following standard transformations. The protocols provided are general methodologies and may require optimization for specific substrates.

DTBC can be used to couple carboxylic acids and amines to form amides. This is one of the most fundamental applications of carbodiimides.

General Protocol for Amide Synthesis:

-